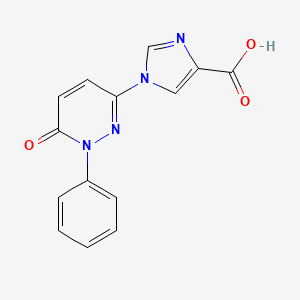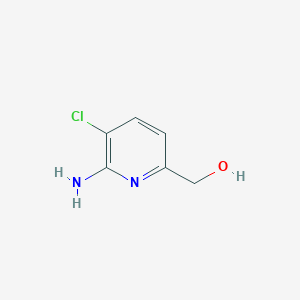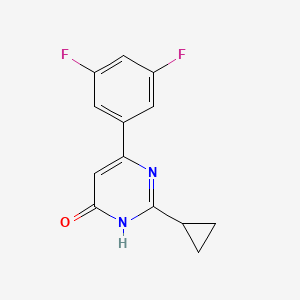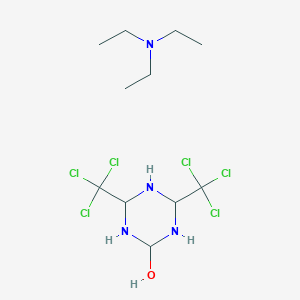
3-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a complex organic compound characterized by its unique structural features. This compound contains a pyrazole ring substituted with a 3-fluoro-4-methylphenyl group and a propanoic acid moiety. The presence of fluorine and methyl groups in the phenyl ring, along with the pyrazole core, imparts distinct chemical properties to the compound.
准备方法
合成路线和反应条件
3-(1-(3-氟-4-甲基苯基)-3,5-二甲基-1H-吡唑-4-基)丙酸的合成通常涉及多步有机反应。一种常见的方法包括通过环化反应形成吡唑环,然后通过亲电芳香取代引入3-氟-4-甲基苯基。最后一步涉及通过酯化或酰胺化反应添加丙酸基团。
工业生产方法
该化合物的工业生产可能利用先进的技术,例如连续流动化学和微波辅助合成,以提高反应效率和产率。这些方法允许对反应条件进行精确控制,从而导致最终产品具有更高的纯度和一致性。
化学反应分析
反应类型
3-(1-(3-氟-4-甲基苯基)-3,5-二甲基-1H-吡唑-4-基)丙酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为醇或胺。
取代: 苯环中的氟原子可以通过亲核芳香取代被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 常用还原剂包括氢化铝锂(LiAlH4)和硼氢化钠(NaBH4)。
取代: 用于取代反应的亲核试剂包括甲醇钠(NaOCH3)和叔丁醇钾(KOtBu)。
形成的主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能产生羧酸,而还原可能产生醇或胺。
科学研究应用
3-(1-(3-氟-4-甲基苯基)-3,5-二甲基-1H-吡唑-4-基)丙酸在科学研究中具有多种应用:
化学: 它被用作合成更复杂分子的构件,以及作为各种有机反应中的试剂。
生物学: 研究该化合物潜在的生物活性,包括酶抑制和受体结合。
医学: 研究探索其潜在的治疗应用,例如抗炎和抗癌特性。
工业: 它被用于开发新材料,以及作为制药和农药生产中的中间体。
作用机理
3-(1-(3-氟-4-甲基苯基)-3,5-二甲基-1H-吡唑-4-基)丙酸的作用机理涉及它与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节其活性,并导致各种生物效应。氟原子的存在增强了它对某些靶标的结合亲和力和选择性,从而使其具有独特的药理学特征。
作用机制
The mechanism of action of 3-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, contributing to its unique pharmacological profile.
相似化合物的比较
类似化合物
3-氟-4-甲基苯基硼酸: 与3-氟-4-甲基苯基基团相同,但连接到苯环的官能团不同。
3-甲酰基苯基硼酸: 含有甲酰基而不是吡唑和丙酸部分。
4-氟-3-甲基-α-PVP: 一种合成兴奋剂,具有不同的核心结构,但具有相似的氟和甲基取代。
独特性
3-(1-(3-氟-4-甲基苯基)-3,5-二甲基-1H-吡唑-4-基)丙酸的独特之处在于它结合了吡唑环、氟和甲基取代,赋予了它独特的化学和生物学特性。它的特定结构允许它与分子靶标进行靶向相互作用,使其在各种研究和工业应用中具有价值。
属性
分子式 |
C15H17FN2O2 |
|---|---|
分子量 |
276.31 g/mol |
IUPAC 名称 |
3-[1-(3-fluoro-4-methylphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C15H17FN2O2/c1-9-4-5-12(8-14(9)16)18-11(3)13(10(2)17-18)6-7-15(19)20/h4-5,8H,6-7H2,1-3H3,(H,19,20) |
InChI 键 |
FXBYIRBAHPCLAU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)CCC(=O)O)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-5-(2-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789042.png)

![7-Bromo-4-(tert-butoxy)-2-isopropoxybenzo[D]thiazole](/img/structure/B11789051.png)


![2-(5-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11789076.png)
![5-Bromo-7-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11789088.png)







